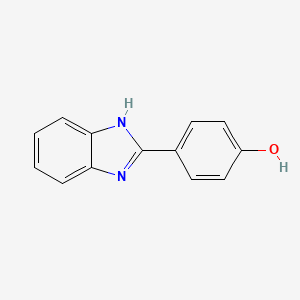

4-(1H-benzimidazol-2-yl)phénol

Vue d'ensemble

Description

4-(1H-benzimidazol-2-yl)phenol, referred to as Compound III in one of the studies, is a derivative of benzimidazole, a heterocyclic compound with a wide range of biological properties. Benzimidazole derivatives are known for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. They are also recognized for their ability to inhibit type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription .

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)phenol involves the reaction of benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde. The process is typically followed by characterization techniques such as elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and mass spectral data . The synthesis can be performed in a one-pot reaction, offering advantages such as short reaction times, large-scale synthesis, easy product isolation, and good yields .

Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)phenol and its derivatives has been elucidated using various spectroscopic methods. These compounds typically exhibit strong intramolecular hydrogen bonding between the OH hydrogen and the C=N nitrogen atoms, which is evident in their NMR spectra . The molecular geometries have been confirmed through density functional theory (DFT) calculations and X-ray crystallography, providing insights into the planarity of the benzene ring system and the arrangement of substituents .

Chemical Reactions Analysis

4-(1H-benzimidazol-2-yl)phenol participates in complexation reactions with various metal ions, forming chelate structures upon elimination of the phenolic hydrogen. These complexes have been studied for their luminescent properties, coordination geometry, and potential as catalysts in reactions such as ethylene oligomerization . The ligands can act as bidentate, coordinating through the imine nitrogen atom and phenolate oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-benzimidazol-2-yl)phenol derivatives are influenced by their molecular structure and substituents. These compounds are generally thermally stable up to 300°C and exhibit fluorescence in the UV-visible region . Their solubility and reactivity can vary depending on the solvent used and the presence of substituents, which also affect their biological activities .

Applications De Recherche Scientifique

Synthèse de composés apparentés

Le composé « 4-(1H-benzimidazol-2-yl)phénol » peut être utilisé dans la synthèse de composés apparentés. Par exemple, il a été utilisé dans la préparation de la 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidène)-hydrazine-1-carbothioamide . Ce processus implique la réaction de la 1,3-dihydro-2H-1,3-benzimidazole-2-thione avec le 4-fluorobenzaldéhyde dans le DMSO pour obtenir le 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldéhyde .

Synthèse assistée par micro-ondes

Le composé peut également être synthétisé à l'aide de méthodes assistées par micro-ondes. Un mélange d'acide p-aminobenzoïque et de PPA a été chauffé à une puissance d'irradiation de 20 % dans un four à 300 GHz pendant 1 min 40 s . Cette méthode a donné un rendement de 95 % .

Activité biologique

Les dérivés du benzimidazole, y compris le « this compound », ont été trouvés pour présenter une multitude d'activités pharmacologiques intéressantes. Il s'agit notamment d'une activité antivirale, antitumorale, antihypertensive, inhibitrice de la pompe à protons, anthelminthique, antimicrobienne et anti-inflammatoire .

Découverte de médicaments

Le noyau benzimidazole est un pharmacophore important dans la découverte de médicaments. Il est un bon bioisostère de nucléotides naturels et peut interagir avec les protéines et les enzymes . Par conséquent, le « this compound » et ses dérivés peuvent être largement utilisés comme échafaudage de médicament en chimie médicinale .

Activité antimicrobienne

Certains dérivés du « this compound » ont montré une activité antibactérienne puissante. Par exemple, certains composés ont démontré une concentration minimale inhibitrice (CMI) dans la plage de 4 à 64 μg/ml contre plusieurs organismes résistants, y compris les souches de S. aureus résistantes à la méthicilline et à la vancomycine.

Intermédiaires chimiques

Le « this compound » et ses dérivés peuvent servir d'intermédiaires chimiques dans la synthèse d'autres molécules complexes. Ils peuvent être utilisés dans la production de colorants, de pigments, de produits pharmaceutiques et d'agrochimiques .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which include 4-(1h-benzimidazol-2-yl)phenol, have been reported to act by competitive inhibition of the lanosterol 14α-demethylase (cyp51a1), a key enzyme in sterol biosynthesis of fungi . They have also been suggested to have potential activity against hepatitis C virus .

Mode of Action

It is suggested that benzimidazole compounds bind to dna grooves and exhibit peroxide mediated dna-cleavage properties . This interaction with DNA could lead to changes in the genetic material of the target organism, thereby inhibiting its growth or survival.

Biochemical Pathways

Given its potential inhibition of lanosterol 14α-demethylase (cyp51a1), it may affect the sterol biosynthesis pathway in fungi . This could lead to downstream effects such as disruption of the fungal cell membrane and inhibition of fungal growth.

Result of Action

Benzimidazole compounds have been reported to have high cytotoxic activities , suggesting that they may induce cell death in target organisms.

Safety and Hazards

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOGMBVECOGANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419805 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6504-13-8 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

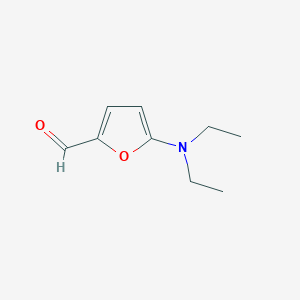

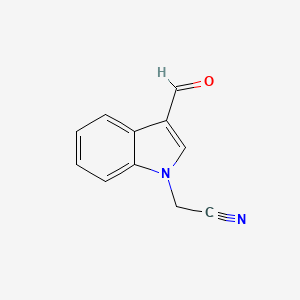

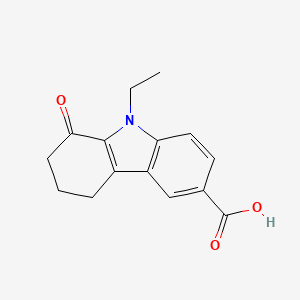

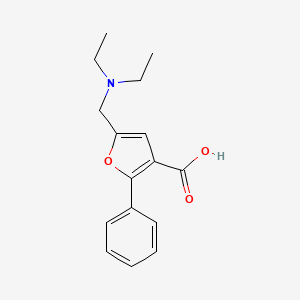

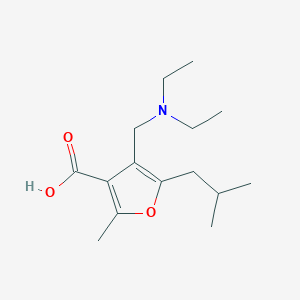

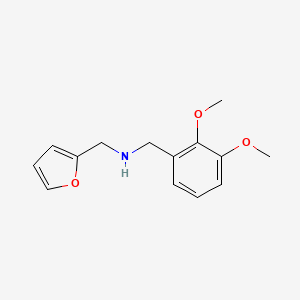

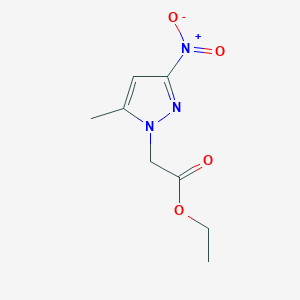

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 4-(1H-benzimidazol-2-yl)phenol and its derivatives in inhibiting carbonic anhydrase?

A1: While the exact mechanism is not detailed in the provided research [], it's suggested that these compounds, like many phenols, exhibit moderate CA inhibitory properties []. This inhibition likely stems from the interaction of the phenol moiety with the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction disrupts the enzyme's catalytic activity, which involves the interconversion of carbon dioxide and water into bicarbonate and protons.

Q2: How does the structure of 4-(1H-benzimidazol-2-yl)phenol derivatives influence their carbonic anhydrase inhibitory activity?

A2: The research focuses on Mannich base derivatives of 4-(1H-benzimidazol-2-yl)phenol []. While specific inhibitory constants are not provided, the study mentions utilizing various amines like dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine during the synthesis of the Mannich bases []. This suggests that further research exploring the structure-activity relationship could reveal how different substituents on the phenolic ring and the benzimidazole moiety impact the inhibitory potency and selectivity towards different hCA isoforms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)